molecular formula C20H21ClN2O3 B11261808 5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-YL)benzamide

5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-YL)benzamide

Cat. No.: B11261808
M. Wt: 372.8 g/mol
InChI Key: FNRGSECMQYKXJQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-YL)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to a benzamide core, along with a propanoyl-tetrahydroquinoline moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-YL)benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions. The propanoyl-tetrahydroquinoline moiety is then attached via a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-YL)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 5-hydroxy-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-YL)benzamide.

    Reduction: Formation of 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-YL)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-YL)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-(2-methyl-1,2,3,4-tetrahydroquinolin-6-YL)benzamide
  • 5-Chloro-2-methoxy-N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-YL)benzamide
  • 5-Chloro-2-methoxy-N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-6-YL)benzamide

Uniqueness

Compared to similar compounds, 5-Chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-YL)benzamide stands out due to its specific propanoyl-tetrahydroquinoline moiety, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

InChI

InChI=1S/C20H21ClN2O3/c1-3-19(24)23-10-4-5-13-11-15(7-8-17(13)23)22-20(25)16-12-14(21)6-9-18(16)26-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,25)

InChI Key

FNRGSECMQYKXJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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